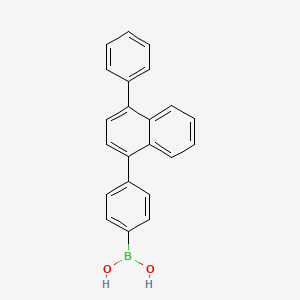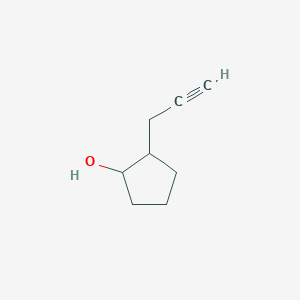
2-(Prop-2-yn-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Prop-2-yn-1-yl)cyclopentan-1-ol involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed . The overall reaction can be summarized as follows:
- Cyclopentanol + Sodium hydride → Intermediate
- Intermediate + Propargyl bromide → this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as the laboratory methods but on a larger scale. Industrial processes may also incorporate additional purification steps to ensure the compound meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 2-(Prop-2-yn-1-yl)cyclopentanone.
Reduction: Formation of 2-(Prop-2-yn-1-yl)cyclopentane.
Substitution: Formation of 2-(Prop-2-yn-1-yl)cyclopentyl chloride.
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-yl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages . This property makes it useful in bioconjugation and drug development.
Comparación Con Compuestos Similares
2-(Prop-2-yn-1-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: Similar structure but with a different position of the alkyne group.
2-(Prop-2-yn-1-yloxy)cyclopentane: Contains an ether linkage instead of a hydroxyl group.
2-(Prop-2-yn-1-yl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a hydroxyl group, and a prop-2-yn-1-yl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h1,7-9H,3-6H2 |
Clave InChI |
PWRQANNOJCCIKZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


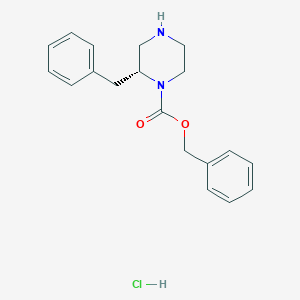
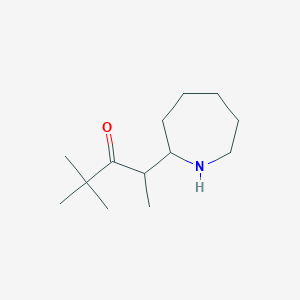

![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
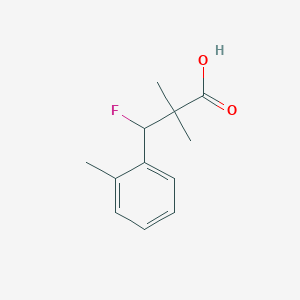
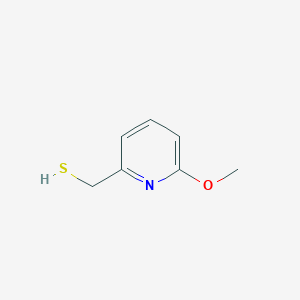
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
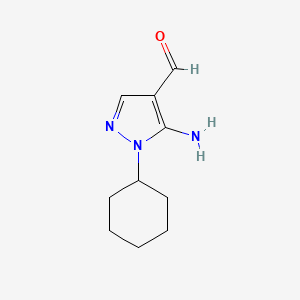
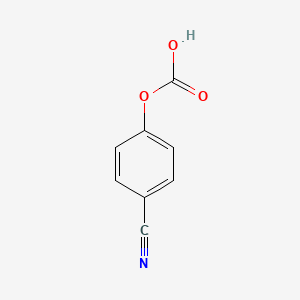
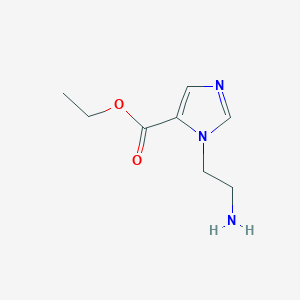
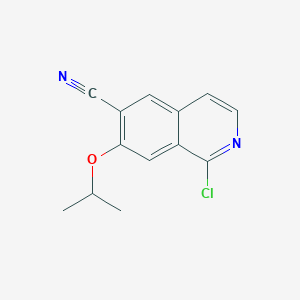
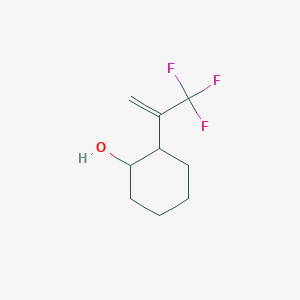
![3-Chloro-2-{[(2-ethoxyethyl)amino]methyl}phenol](/img/structure/B13076115.png)
